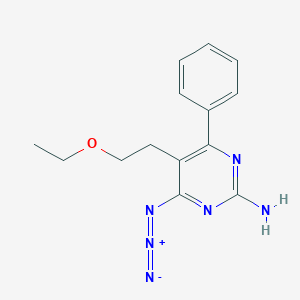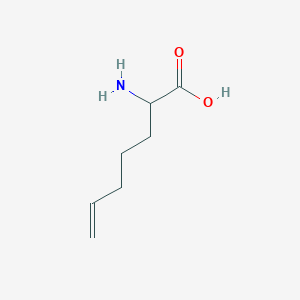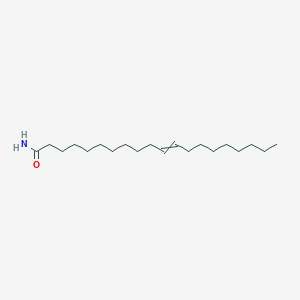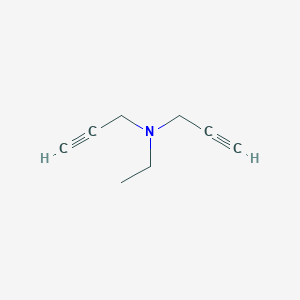
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine, also known as EPPA, is a chemical compound that has gained interest in scientific research due to its potential as a biological tool. EPPA is a member of the propargylamine family, which has been studied extensively for their ability to inhibit monoamine oxidase (MAO) enzymes.
Applications De Recherche Scientifique
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been studied for its potential as a MAO inhibitor, which could have implications in the treatment of various neurological disorders such as depression and Parkinson's disease. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been investigated for its ability to modify proteins through covalent binding, which could have applications in the development of new therapeutic agents.
Mécanisme D'action
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to irreversibly inhibit MAO enzymes, which are responsible for the breakdown of monoamine neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have therapeutic effects. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding to cysteine residues, which could have implications in the development of new therapeutic agents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine have been studied in animal models. N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to increase levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression and Parkinson's disease. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding, which could have implications in the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-N-prop-2-ynylprop-2-yn-1-amine in lab experiments is its ability to irreversibly inhibit MAO enzymes, which could have implications in the treatment of various neurological disorders. Additionally, N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been shown to modify proteins through covalent binding, which could have applications in the development of new therapeutic agents. However, one limitation of using N-ethyl-N-prop-2-ynylprop-2-yn-1-amine is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine. One direction is the development of new therapeutic agents based on N-ethyl-N-prop-2-ynylprop-2-yn-1-amine's ability to modify proteins through covalent binding. Additionally, further research is needed to determine the potential toxicity of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine and its effects on human health. Finally, the potential of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine as a MAO inhibitor in the treatment of neurological disorders should be further investigated.
Méthodes De Synthèse
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine can be synthesized through a multi-step process starting with the reaction of 2-bromo-N-ethylprop-2-yn-1-amine with propargyl alcohol. The resulting intermediate is then reacted with sodium hydride and 1,2-dibromoethane to yield the final product. The synthesis of N-ethyl-N-prop-2-ynylprop-2-yn-1-amine has been reported in literature with high yields and purity.
Propriétés
Numéro CAS |
13002-92-1 |
|---|---|
Nom du produit |
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine |
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
N-ethyl-N-prop-2-ynylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-4-7-9(6-3)8-5-2/h1-2H,6-8H2,3H3 |
Clé InChI |
RTIINCDOGUBJOP-UHFFFAOYSA-N |
SMILES |
CCN(CC#C)CC#C |
SMILES canonique |
CCN(CC#C)CC#C |
Synonymes |
2-Propyn-1-amine,N-ethyl-N-2-propynyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



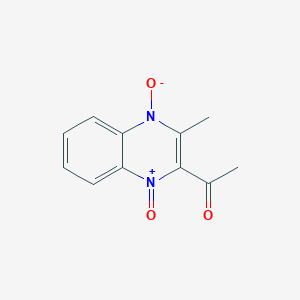
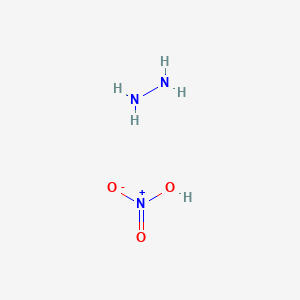
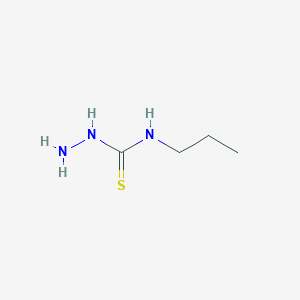

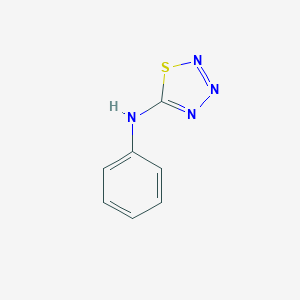
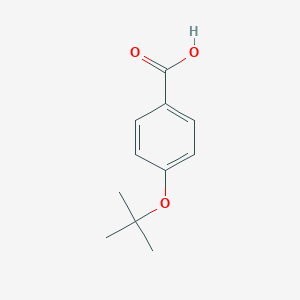
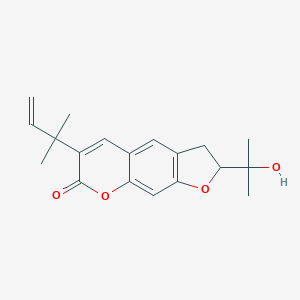
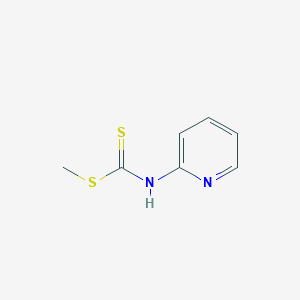
![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)

